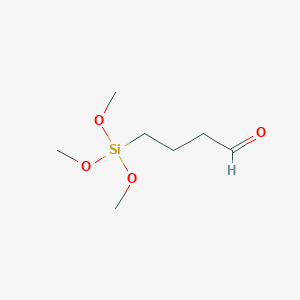

4-(三甲氧基硅基)丁醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds, such as 1,4-bis(trimethoxysilyl)arenes, involves the use of diarylbromides as starting materials . These bis(trimethoxysilyl)arenes are then used to prepare macro-/mesoporous silica monoliths, indicating that similar synthetic strategies could potentially be applied to 4-(Trimethoxysilyl)butanal for the preparation of silica-based materials with specific porosity characteristics.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Trimethoxysilyl)butanal, such as 1,4-bis(trimethylsilyl)-1,3-butadiyne, has been studied using methods like gas electron diffraction and ab initio calculations . These studies provide information on the vibrational spectra and molecular conformations, which are essential for understanding the behavior of the trimethoxysilyl group in different chemical environments.

Chemical Reactions Analysis

The reactivity of compounds containing trimethoxysilyl groups can be inferred from studies on related molecules. For instance, the electrochemical trimerization of 4-tert-butylcatechol demonstrates the potential for electrochemical reactions involving butyl chains and their derivatives . Additionally, the hydrosilylation of 1,4-bis(trimethylsiloxy)but-2-ene with H-silanes in the presence of hexachloroplatinic acid indicates that silicon-modified butane derivatives can undergo selective isomerization and hydrosilylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Trimethoxysilyl)butanal can be partially understood by examining the properties of structurally related compounds. For example, the synthesis of enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol shows that the stability of trimethylsilyl-containing compounds can be pH-dependent, and that these compounds can be used in asymmetric synthesis . The photopolymerization kinetics of 1,4-butanediol bis(α-trimethylsiloxyacrylate) reveal that trimethylsiloxy groups can affect the reaction kinetics and that there is a ceiling temperature for the propagation reaction .

科学研究应用

材料科学与工程4-(三甲氧基硅基)丁醛的一个重要应用领域是材料科学,特别是在涂层和聚合物的开发和优化方面。研究已经探讨了环氧聚合物和复合材料的合成和应用,突出了4-(三甲氧基硅基)丁醛衍生物作为碳钢在海洋环境中(如3.5% NaCl溶液)的防腐蚀涂层的潜力。这种应用对于增强材料在腐蚀条件下的耐久性和寿命至关重要,从而降低维护成本并防止结构故障。这些聚合物的开发涉及详细的计算和实验方法,以了解它们的保护机制并优化其性能 (R. Hsissou, 2021)。

环境科学与毒理学在环境科学领域,重点是化学物质对生态系统的影响和管理,包括对2,4-D等除草剂及其毒性的研究。虽然与4-(三甲氧基硅基)丁醛没有直接关联,但这些研究为我们理解类似化合物如何影响环境健康和安全提供了框架。它们强调了监测和控制化学品使用的重要性,以保护生态系统和公共健康。这些研究强调了必须考虑4-(三甲氧基硅基)丁醛的应用和影响,特别是在环境影响和安全协议方面 (Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020)。

化学合成与分析4-(三甲氧基硅基)丁醛在化学合成和分析中的作用集中在其反应性和作为复杂分子合成中的前体或中间体的实用性上。这一领域的研究旨在开发新的方法并优化现有过程,以创造具有特定性质的材料和化学品。这包括对分支链醛的形成的研究,这对于食品中的风味化合物至关重要。了解这些醛从氨基酸中的生成和降解途径对于控制各种食品产品中所需风味化合物的形成至关重要。这些研究不仅增强了食品的风味特性,还为食品科学和技术领域做出了贡献 (B. Smit, W. Engels, G. Smit, 2009)。

安全和危害

Safety data sheets indicate that 4-(Trimethoxysilyl)butanal is a flammable liquid and vapor. It is harmful if swallowed and causes skin irritation. It also causes serious eye damage and may cause respiratory irritation. It may cause drowsiness or dizziness . Proper handling and storage are necessary to ensure safety.

作用机制

Result of Action

The primary result of TMBS’s action is the formation of functionalized compounds with specific properties. For example, it has been used in the methods to examine alumina nanotubule membranes that were modified with specific silanes . It has also been studied for its potential applications in the fields of biochemistry, pharmacology, and biology.

属性

IUPAC Name |

4-trimethoxysilylbutanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4Si/c1-9-12(10-2,11-3)7-5-4-6-8/h6H,4-5,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBTVXFMAJQXJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCC=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437755 |

Source

|

| Record name | 4-(Trimethoxysilyl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trimethoxysilyl)butanal | |

CAS RN |

501004-24-6 |

Source

|

| Record name | 4-(Trimethoxysilyl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-](/img/structure/B127615.png)

![6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol](/img/structure/B127623.png)

![(5Z)-5-[(2Z)-2-[1-[(E)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B127627.png)

![2-Chloro-2-ethynylspiro[2.2]pentane](/img/structure/B127648.png)